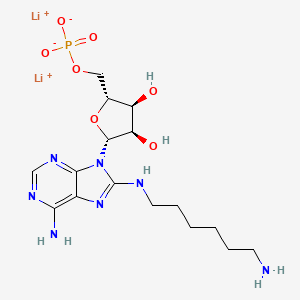![molecular formula C8H7Cl2NO B13119274 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of furo[2,3-b]pyridine, characterized by the presence of a chloromethyl group at the 5-position. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride typically involves multiple steps. One practical synthesis route starts from 6-hydroxynicotinic acid. The process includes a Heck coupling with ethylene, followed by an NCS-mediated oxidative cyclization and elimination sequence . Another method involves the use of commercially available methyl 2-furoate, which undergoes a series of ten steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve continuous flow processing, which allows for better control of reaction conditions and improved scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chloromethyl group, leading to the formation of different products.
Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidative cyclization and various reducing agents for reduction reactions. The conditions for these reactions are typically optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of furo[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds .
Applications De Recherche Scientifique
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a key intermediate in the synthesis of HIV protease inhibitors, such as L-754,394.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for HIV protease inhibitors, the compound contributes to the inhibition of the protease enzyme, which is crucial for the replication of the HIV virus . The molecular pathways involved include the binding of the inhibitor to the active site of the enzyme, preventing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloromethyl group.
5-(Hydroxymethyl)furo[2,3-b]pyridine: This compound has a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
5-(chloromethyl)furo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-7-1-2-11-8(7)10-5-6;/h1-3,5H,4H2;1H |
Clé InChI |
YISGPMNIZAOQOD-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=NC=C(C=C21)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



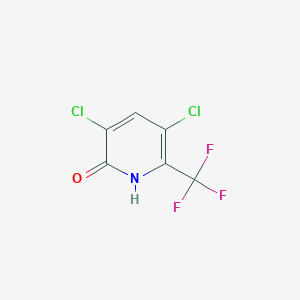
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
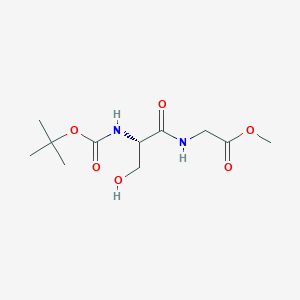

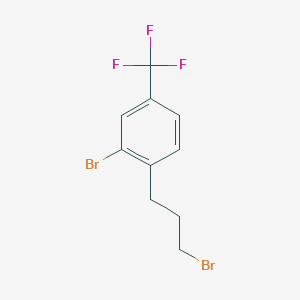

![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

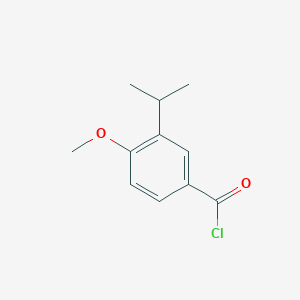
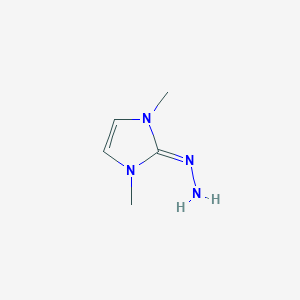
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)

